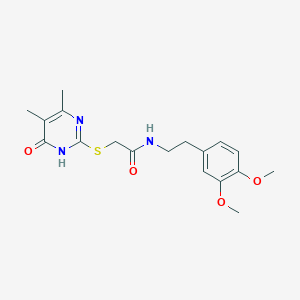

![molecular formula C12H9FN2OS B2943066 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865181-48-2](/img/structure/B2943066.png)

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

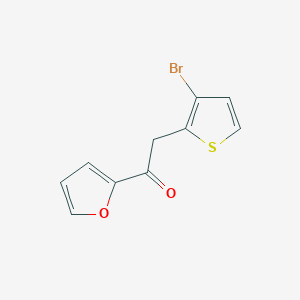

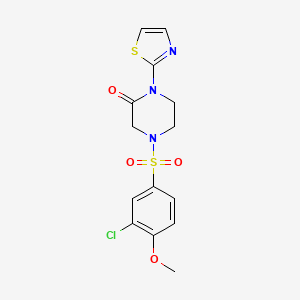

The compound “(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide” is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a fluoro group attached at the 6th position and a prop-2-yn-1-yl group attached at the 3rd position of the benzo[d]thiazole ring. The presence of the acetamide group indicates that it might have some biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The fluoro group would be expected to be electron-withdrawing, potentially affecting the electronic distribution within the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The fluoro group is relatively inert but can be displaced by nucleophiles under certain conditions. The prop-2-yn-1-yl group could potentially undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

1. Antimicrobial Applications

- Substituted 2-aminobenzothiazoles derivatives, closely related to the compound , have shown promising results in antimicrobial studies. These derivatives exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential in addressing antimicrobial resistance (Anuse et al., 2019).

2. Photovoltaic and Optical Applications

- Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, suggesting their application in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and potential as photosensitizers in photovoltaic cells (Mary et al., 2020).

3. Anti-inflammatory and Analgesic Activities

- Derivatives of benzothiazole, including similar acetamide compounds, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research suggests their potential application in developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Golota et al., 2015).

4. Anticonvulsant Activities

- Novel benzothiazole derivatives have shown potential as anticonvulsant agents. These studies provide insights into the development of new therapeutic agents for epilepsy and related disorders (Liu et al., 2016).

5. Antitumor Activities

- N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives have been synthesized and evaluated for various biological activities, including antitumor activity. This indicates the potential of such compounds in cancer therapy (Gull et al., 2016).

6. Antimicrobial Activity of Sulfide and Sulfone Derivatives

- Sulfide and sulfone derivatives of benzothiazole have been synthesized and tested for their antimicrobial activity. These studies contribute to the understanding of the antimicrobial properties of such compounds (Badiger et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2OS/c1-3-6-15-10-5-4-9(13)7-11(10)17-12(15)14-8(2)16/h1,4-5,7H,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHSGAJYUOCUEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2942996.png)

![3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2942999.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)

![4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2943006.png)